3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one
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Overview
Description
3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thienyl group, an oxadiazole ring, a trifluoromethyl-substituted benzyl group, and a pyridinone moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The trifluoromethylbenzyl group can be attached using nucleophilic substitution reactions, and the final pyridinone moiety can be formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The thienyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar biological activities, such as antibacterial and anticancer properties.
Thiazole Derivatives: Thiazoles are structurally similar to oxadiazoles and have diverse biological activities, including antimicrobial and anti-inflammatory effects.
Imidazole Derivatives: Imidazoles are another class of heterocyclic compounds with broad pharmacological activities, such as antifungal and anticancer properties.
Uniqueness
3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the oxadiazole and thienyl groups provide multiple sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c20-19(21,22)15-6-2-1-4-12(15)10-25-8-3-5-14(18(25)26)17-23-16(24-27-17)13-7-9-28-11-13/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJGAZFCNJGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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